molecular formula C23H21N B12572219 6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine CAS No. 193153-61-6

6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine

Cat. No.: B12572219
CAS No.: 193153-61-6
M. Wt: 311.4 g/mol
InChI Key: XSGGZTIRSMWZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine is a complex organic compound that belongs to the class of naphthoazepines These compounds are characterized by their unique fused ring structure, which includes a naphthalene ring system fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a naphthalene derivative, which undergoes a series of functional group transformations, including alkylation and cyclization, to form the desired azepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Naphthoazepines: Other compounds in this class share the fused ring structure but may have different substituents.

    Phenyl-substituted Azepines: These compounds have similar phenyl and azepine groups but differ in their overall structure.

Uniqueness

6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties

Properties

CAS No.

193153-61-6

Molecular Formula

C23H21N

Molecular Weight

311.4 g/mol

IUPAC Name

6-phenyl-3-prop-2-ynyl-1,2,4,5-tetrahydrobenzo[h][3]benzazepine

InChI

InChI=1S/C23H21N/c1-2-14-24-15-12-20-17-19-10-6-7-11-21(19)23(22(20)13-16-24)18-8-4-3-5-9-18/h1,3-11,17H,12-16H2

InChI Key

XSGGZTIRSMWZOP-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC2=CC3=CC=CC=C3C(=C2CC1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.